Cas no 273939-87-0 (2-(1,3-benzothiazol-6-yloxy)acetic acid)

2-(1,3-Benzothiazol-6-yloxy)acetic acid is a heterocyclic compound featuring a benzothiazole core linked to an acetic acid moiety via an ether bridge. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The benzothiazole ring contributes to enhanced stability and potential bioactivity, while the acetic acid group allows for further functionalization through esterification or amidation. Its precise molecular architecture is advantageous for designing ligands or bioactive molecules with tailored properties. The compound is typically characterized by high purity and consistent performance, ensuring reliability in research and industrial applications.
2-(1,3-benzothiazol-6-yloxy)acetic acid structure
273939-87-0 structure
Product Name:2-(1,3-benzothiazol-6-yloxy)acetic acid
CAS No:273939-87-0
MF:C9H7NO3S
MW:209.221781015396
MDL:MFCD11900495
CID:248078
PubChem ID:39097083
Update Time:2025-05-25

2-(1,3-benzothiazol-6-yloxy)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(Benzo[d]thiazol-6-yloxy)acetic acid
    • 2-(1,3-benzothiazol-6-yloxy)acetic acid
    • Acetic acid, (6-benzothiazolyloxy)- (9CI)
    • Acetic acid,2-(6-benzothiazolyloxy)-
    • ANW-48604
    • CTK8B5404
    • MolPort-004-750-319
    • QC-1963
    • RW3204
    • SureCN7780171
    • (6-Benzothiazolyloxy)aceticacid
    • 2-(Benzothiazol-6-yloxy)acetic acid
    • 273939-87-0
    • DTXSID40653453
    • 2-(1, 3-benzothiazol-6-yloxy)acetic acid
    • SCHEMBL7780171
    • AKOS015888923
    • 2-(Benzo[d]thiazol-6-yloxy)aceticacid
    • FT-0660793
    • Acetic acid,(6-benzothiazolyloxy)-(9CI)
    • (6-Benzothiazolyloxy)-acetic acid
    • MFCD11900495
    • [(1,3-Benzothiazol-6-yl)oxy]acetic acid
    • A876949
    • CS-0450567
    • MDL: MFCD11900495
    • Inchi: 1S/C9H7NO3S/c11-9(12)4-13-6-1-2-7-8(3-6)14-5-10-7/h1-3,5H,4H2,(H,11,12)
    • InChI Key: AFMVSZZYKCRLHY-UHFFFAOYSA-N
    • SMILES: S1C=NC2C=CC(=CC1=2)OCC(=O)O

Computed Properties

  • Exact Mass: 209.01471
  • Monoisotopic Mass: 209.015
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87.7A^2
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.479
  • Boiling Point: 403 ºC
  • Flash Point: 198 ºC
  • PSA: 59.42

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2-(1,3-benzothiazol-6-yloxy)acetic acid Suppliers

Amadis Chemical Company Limited
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(CAS:273939-87-0)2-(1,3-benzothiazol-6-yloxy)acetic acid
Order Number:A876949
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:52
Price ($):2915.0
Email:sales@amadischem.com

Additional information on 2-(1,3-benzothiazol-6-yloxy)acetic acid

Introduction to 2-(1,3-benzothiazol-6-yloxy)acetic acid (CAS No. 273939-87-0)

2-(1,3-benzothiazol-6-yloxy)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 273939-87-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the benzothiazole derivatives, a class of molecules known for their diverse biological activities and potential applications in medicinal chemistry. The structural framework of 2-(1,3-benzothiazol-6-yloxy)acetic acid incorporates both the benzothiazole moiety and an acetic acid side chain, which together contribute to its unique chemical properties and biological functions.

The benzothiazole core is a heterocyclic aromatic ring system consisting of a benzene ring fused to a thiazole ring. This structural motif is widely recognized for its presence in numerous pharmacologically active agents, including antibiotics, antifungals, and anti-inflammatory drugs. The presence of the 1,3-benzothiazol-6-yloxy group in 2-(1,3-benzothiazol-6-yloxy)acetic acid introduces additional functionalization, which can influence its interactions with biological targets. The acetic acid moiety further enhances the compound's solubility and reactivity, making it a valuable scaffold for drug design and development.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from benzothiazole derivatives. These compounds have shown promise in various therapeutic areas due to their ability to modulate multiple biological pathways. For instance, studies have demonstrated that benzothiazole-based molecules can exhibit inhibitory effects on enzymes such as carbonic anhydrase, which is relevant in treating conditions like glaucoma and altitude sickness. Additionally, some derivatives have demonstrated anti-proliferative properties, making them candidates for cancer therapy.

The specific derivative 2-(1,3-benzothiazol-6-yloxy)acetic acid has been explored for its potential pharmacological effects. Preliminary studies suggest that this compound may possess anti-inflammatory and antioxidant properties. The benzothiazole ring is known to interact with various biological targets, including receptors and enzymes involved in inflammatory responses. The acetic acid side chain can also participate in hydrogen bonding interactions, which may enhance binding affinity to biological receptors. These characteristics make 2-(1,3-benzothiazol-6-yloxy)acetic acid a promising candidate for further investigation in drug discovery.

One of the most compelling aspects of 2-(1,3-benzothiazol-6-yloxy)acetic acid is its versatility as a chemical scaffold. Researchers can modify various parts of its structure to fine-tune its biological activity. For example, substituents can be introduced at different positions on the benzothiazole ring or the acetic acid side chain to alter binding affinities or metabolic stability. This flexibility allows chemists to design derivatives with enhanced efficacy and reduced toxicity.

Recent advances in computational chemistry have further accelerated the discovery of novel benzothiazole derivatives like 2-(1,3-benzothiazol-6-yloxy)acetic acid. Molecular modeling techniques enable researchers to predict how these compounds will interact with biological targets at the atomic level. This approach has been instrumental in identifying lead compounds for further optimization. Additionally, high-throughput screening methods have been employed to rapidly assess the biological activity of large libraries of benzothiazole derivatives.

The synthesis of 2-(1,3-benzothiazol-6-yloxy)acetic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions between halogenated benzothiazoles and hydroxylated acetic acid derivatives. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been utilized to construct the desired molecular framework efficiently.

In conclusion,2-(1,3-benzothiazol-6-yloxy)acetic acid (CAS No. 273939-87-0) represents a significant area of interest in pharmaceutical research due to its structural features and potential biological activities. Its бензothiazole core and acetic acid side chain provide a unique combination of chemical properties that make it suitable for drug development. As research continues to uncover new applications for this compound and its derivatives,2-(1,3-benzothiazol-6-yloxy)acetic acid is poised to play a crucial role in the discovery of novel therapeutic agents.

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Amadis Chemical Company Limited
(CAS:273939-87-0)2-(1,3-benzothiazol-6-yloxy)acetic acid
A876949
Purity:99%
Quantity:5g
Price ($):2915.0
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